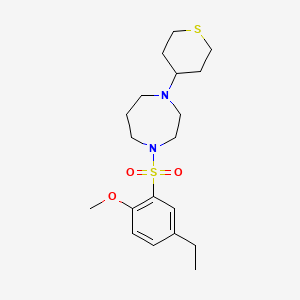
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane, also known as ET-26-HCl, is a synthetic compound that belongs to the class of diazepanes. It has been found to have potential therapeutic applications in the field of cancer research. In
Mechanism of Action
The exact mechanism of action of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has been shown to have minimal toxicity in normal cells, while exhibiting potent anticancer activity. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity in normal cells. However, one limitation is that it has poor solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane.
Future Directions
There are several future directions for research on 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane. One area of interest is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore its use in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Conclusion:
In conclusion, 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a promising compound with potential therapeutic applications in cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a desirable candidate for further study. While there are still limitations and challenges associated with its use, ongoing research will continue to shed light on its potential as a cancer treatment agent.
Synthesis Methods
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is synthesized by reacting 2-methoxy-5-ethylbenzenesulfonyl chloride with 4-thianyl-1,4-diaminobutane in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane.
Scientific Research Applications
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S2/c1-3-16-5-6-18(24-2)19(15-16)26(22,23)21-10-4-9-20(11-12-21)17-7-13-25-14-8-17/h5-6,15,17H,3-4,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLEDULTOSLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

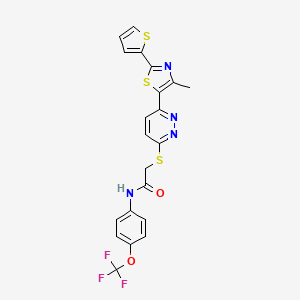

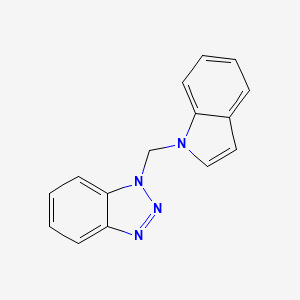
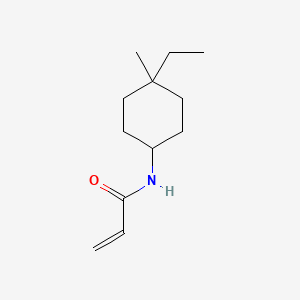

![N-(4-(1H-tetrazol-1-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)

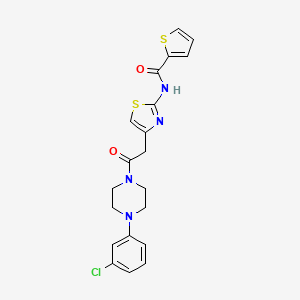
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2909466.png)
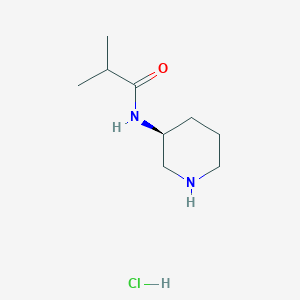

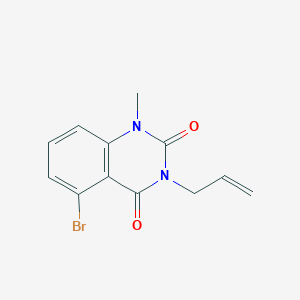
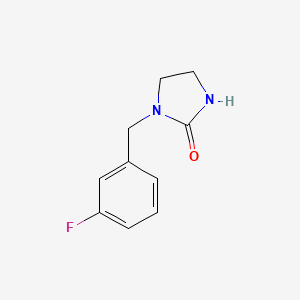
![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)